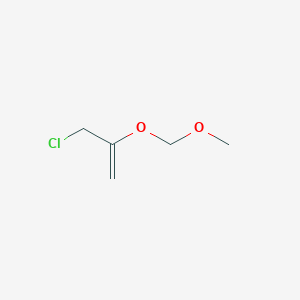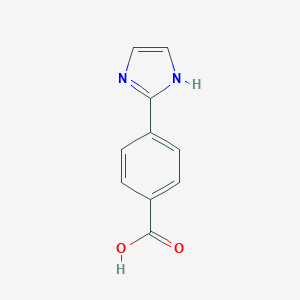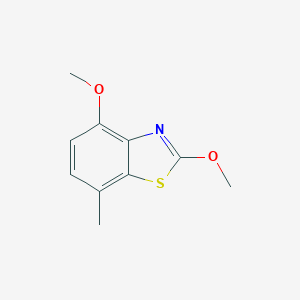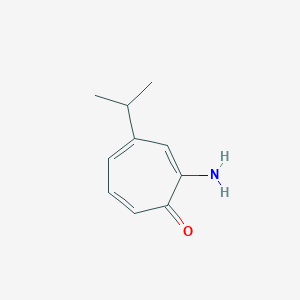
2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI), also known as AITC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI) is not fully understood, but it is believed to work by inducing oxidative stress in cells, leading to apoptosis. It has also been shown to inhibit the NF-kappaB signaling pathway, which plays a role in inflammation and cancer.
Biochemische Und Physiologische Effekte
2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI) has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis by activating the caspase cascade. It has also been shown to inhibit the growth and migration of cancer cells by inhibiting the Akt/mTOR signaling pathway.
Inflammatory cells, 2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI) has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. It has also been shown to inhibit the activation of NF-kappaB, which plays a role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI) has several advantages for lab experiments, including its low cost and easy synthesis. It is also relatively stable and can be stored for long periods of time. However, 2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI) can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI). In medicine, further studies are needed to determine the optimal dosage and administration route for 2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI) as a potential cancer treatment. In agriculture, more research is needed to determine the efficacy and safety of 2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI) as an alternative to synthetic pesticides and antibiotics. In material science, further studies are needed to explore the potential use of 2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI) as a building block for the synthesis of new materials.
Synthesemethoden
2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI) can be synthesized by reacting 2,4,6-cycloheptatrien-1-one with isopropylamine in the presence of a base such as sodium hydroxide. The reaction yields 2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI) as a yellowish oil, which can be purified by distillation or column chromatography.
Wissenschaftliche Forschungsanwendungen
2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI) has been studied extensively for its potential applications in various fields. In medicine, 2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI) has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases such as arthritis.
In agriculture, 2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI) has been shown to have insecticidal properties, making it a potential alternative to synthetic pesticides. It has also been found to have antimicrobial properties, making it a potential alternative to antibiotics in animal feed.
In material science, 2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI) has been studied for its potential use in organic electronics and as a building block for the synthesis of new materials.
Eigenschaften
CAS-Nummer |
103028-78-0 |
|---|---|
Produktname |
2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI) |
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-amino-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H13NO/c1-7(2)8-4-3-5-10(12)9(11)6-8/h3-7H,1-2H3,(H2,11,12) |
InChI-Schlüssel |
SGGWQESDTBRADZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1)N |
Kanonische SMILES |
CC(C)C1=CC=CC(=O)C(=C1)N |
Synonyme |
2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



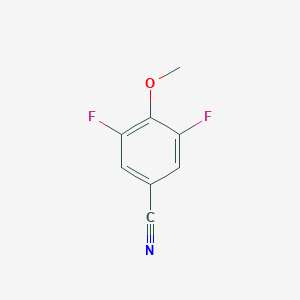
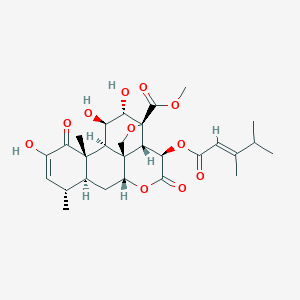
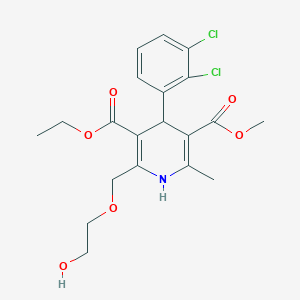
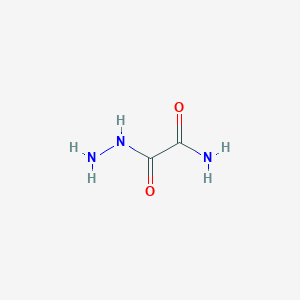
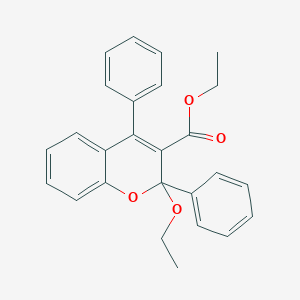

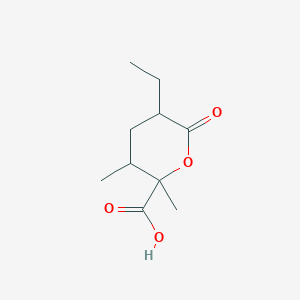
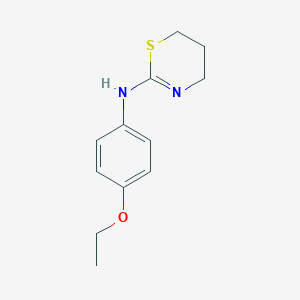
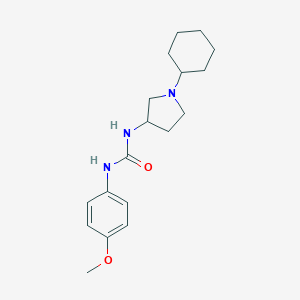
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)
